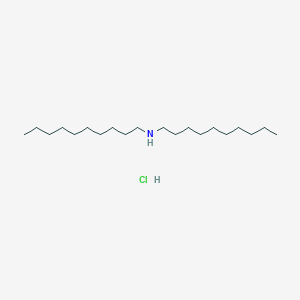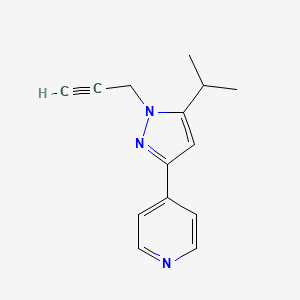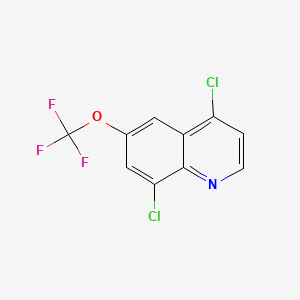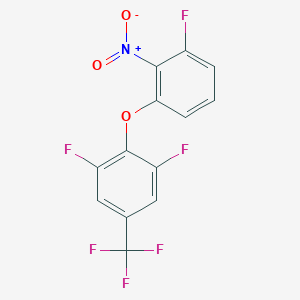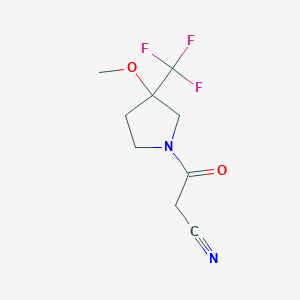
Carvedilol N'-beta-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carvedilol N’-beta-D-Glucuronide is a metabolite of Carvedilol, a nonselective beta-adrenergic antagonist used primarily for the treatment of mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction . Carvedilol N’-beta-D-Glucuronide is formed through the glucuronidation process, where Carvedilol is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Carvedilol N’-beta-D-Glucuronide typically involves the enzymatic glucuronidation of Carvedilol. This process can be carried out using liver microsomes or recombinant enzymes that catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Carvedilol . The reaction conditions often include a buffer solution, optimal pH, and temperature to ensure maximum enzyme activity.
Industrial Production Methods
Industrial production of Carvedilol N’-beta-D-Glucuronide may involve bioreactors where the enzymatic reaction is scaled up. The use of immobilized enzymes or whole-cell biocatalysts can enhance the efficiency and yield of the glucuronidation process. The product is then purified using chromatographic techniques to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
Carvedilol N’-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and regeneration of Carvedilol .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and glucuronosyltransferase enzymes.
Major Products
The major product formed from the hydrolysis of Carvedilol N’-beta-D-Glucuronide is Carvedilol. Other minor products may include various glucuronide conjugates depending on the specific conditions and enzymes used .
科学的研究の応用
Carvedilol N’-beta-D-Glucuronide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of Carvedilol in the body.
Drug Development: Investigating the role of glucuronidation in drug metabolism and the potential for drug-drug interactions.
Toxicology: Assessing the safety and efficacy of Carvedilol and its metabolites in preclinical and clinical studies.
Biochemistry: Understanding the enzymatic processes involved in glucuronidation and the role of specific enzymes.
作用機序
Carvedilol N’-beta-D-Glucuronide exerts its effects primarily through its parent compound, Carvedilol. Carvedilol acts as a nonselective beta-adrenergic antagonist, blocking beta-1 and beta-2 adrenergic receptors, and an alpha-1 adrenergic antagonist . This dual action leads to vasodilation, reduced heart rate, and decreased myocardial oxygen demand. The glucuronidation of Carvedilol enhances its solubility and facilitates its excretion, thereby modulating its pharmacokinetic profile .
類似化合物との比較
Similar Compounds
Carvedilol: The parent compound, a nonselective beta-adrenergic antagonist.
Metoprolol: A selective beta-1 adrenergic antagonist used for similar indications.
Bisoprolol: Another selective beta-1 adrenergic antagonist with similar therapeutic uses.
Uniqueness
Carvedilol N’-beta-D-Glucuronide is unique due to its formation through glucuronidation, which enhances its solubility and excretion. This property differentiates it from other beta-adrenergic antagonists that may not undergo similar metabolic pathways .
特性
分子式 |
C30H34N2O10 |
|---|---|
分子量 |
582.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H34N2O10/c1-39-21-10-4-5-11-22(21)40-14-13-32(29-27(36)25(34)26(35)28(42-29)30(37)38)15-17(33)16-41-23-12-6-9-20-24(23)18-7-2-3-8-19(18)31-20/h2-12,17,25-29,31,33-36H,13-16H2,1H3,(H,37,38)/t17?,25-,26-,27+,28-,29+/m0/s1 |
InChIキー |
ZQZHJYJNGJEIGF-MGBYVDSNSA-N |
異性体SMILES |
COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
正規SMILES |
COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)C5C(C(C(C(O5)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)

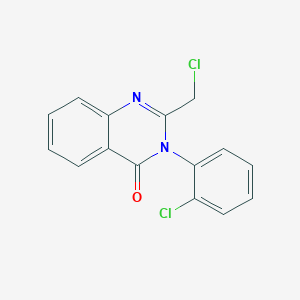
![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)
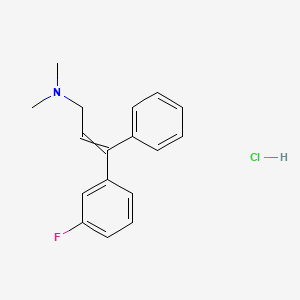


![N-[(Benzyloxy)carbonyl]phenylalanyltyrosine](/img/structure/B13427477.png)
